Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate
Overview
Description
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is an organic compound widely used in scientific research, particularly in the fields of life sciences and organic chemistry. It is a derivative of glycine and is often utilized for its unique properties in various chemical reactions and biological applications .
Scientific Research Applications
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, also known as N-[2-(tert-Butoxycarbonylamino)ethyl]glycine Ethyl Ester, is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite and digestion, immune function, pain perception, and sleep .
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Pathways
Glycine participates in several essential physiological processes, including protein synthesis, cell growth and proliferation, and neurotransmission .
Result of Action
For instance, glycine can modulate neuronal activity in the central nervous system, influence metabolic regulation, and participate in the body’s antioxidant defense system .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The amino group in Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This suggests that it could interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing their function or activity .
Cellular Effects
As a derivative of glycine, it may influence cell function by participating in biochemical reactions involving glycine .
Molecular Mechanism
It is known that the compound contains an amino group that is reactive with various functional groups , suggesting that it could participate in a variety of biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butoxycarbonyl (Boc)-protected ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often employ advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and improved safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can yield an alkylated amine derivative.
Deprotection: The primary product is the free amine, which can be further utilized in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: A similar compound with a single Boc-protected amine group.
tert-Butyl (2-aminoethyl) (2-((tert-butoxycarbonyl)amino)ethyl)carbamate: Another derivative with similar protective groups and functional properties.
Uniqueness
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is unique due to its dual Boc-protected amine groups, which provide greater versatility in synthetic applications. This dual protection allows for more complex and selective reactions compared to compounds with a single Boc group .
Properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXXOLKYIPCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401879 | |
Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72648-80-7 | |
Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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